molecular formula C16H17F3N4O3 B279749 {5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE

{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE

Cat. No.: B279749
M. Wt: 370.33 g/mol
InChI Key: YMFREOZEWZRHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is a complex organic compound that features a unique combination of pyrazole and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and furan intermediates, followed by their coupling under specific conditions. For instance, the pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones . The furan ring can be prepared through cyclization of 1,4-dicarbonyl compounds . The final coupling step often involves the use of reagents like N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the formation of the methanone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (PCC, Jones reagent), reducing agents (LiAlH4, NaBH4), and bases (NaH, KOtBu). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol .

Mechanism of Action

The mechanism of action of {5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is unique due to its combination of pyrazole and furan rings, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not commonly seen in other similar compounds .

Properties

Molecular Formula

C16H17F3N4O3

Molecular Weight

370.33 g/mol

IUPAC Name

[5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-yl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C16H17F3N4O3/c1-9-6-11(3)22(20-9)8-12-4-5-13(26-12)14(24)23-15(25,16(17,18)19)7-10(2)21-23/h4-6,25H,7-8H2,1-3H3

InChI Key

YMFREOZEWZRHIZ-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(O2)CN3C(=CC(=N3)C)C

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(O2)CN3C(=CC(=N3)C)C

Origin of Product

United States

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